(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps may include:
Formation of the core structure: This involves the synthesis of the 1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE intermediate.
Bromination: Introduction of the bromine atom at the 5-position of the phenyl ring.
Ethoxylation: Addition of the ethoxy group at the 2-position.
Phenoxyacetic acid formation: Coupling of the phenoxy group with acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- 2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ISOPROPYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Uniqueness
The uniqueness of 2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21BrN2O7 |
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Molecular Weight |
517.3 g/mol |
IUPAC Name |
2-[5-bromo-2-ethoxy-4-[(Z)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H21BrN2O7/c1-3-13-5-7-15(8-6-13)26-22(30)16(21(29)25-23(26)31)9-14-10-18(32-4-2)19(11-17(14)24)33-12-20(27)28/h5-11H,3-4,12H2,1-2H3,(H,27,28)(H,25,29,31)/b16-9- |
InChI Key |
NGIGDVWUVQLXFH-SXGWCWSVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OCC(=O)O)OCC)/C(=O)NC2=O |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OCC(=O)O)OCC)C(=O)NC2=O |
Origin of Product |
United States |
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